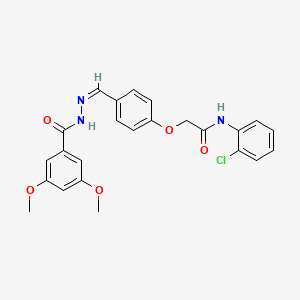
3-(4-(4-methylpiperazin-1-yl)-3-nitrophenyl)-5-(pyridin-4-yl)-1,2,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-(4-methylpiperazin-1-yl)-3-nitrophenyl)-5-(pyridin-4-yl)-1,2,4-oxadiazole is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a heterocyclic organic compound that belongs to the oxadiazole family. It has a molecular formula of C19H20N6O3 and a molecular weight of 392.4 g/mol.
Wirkmechanismus
The mechanism of action of 3-(4-(4-methylpiperazin-1-yl)-3-nitrophenyl)-5-(pyridin-4-yl)-1,2,4-oxadiazole is not fully understood. However, studies have shown that this compound exerts its pharmacological effects by inhibiting specific enzymes and signaling pathways in the body. For instance, it has been shown to inhibit the activity of certain kinases, which are essential for the growth and survival of cancer cells.
Biochemical and Physiological Effects
This compound has various biochemical and physiological effects. Studies have shown that this compound has anti-inflammatory, anti-cancer, and anti-microbial properties. It has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-(4-(4-methylpiperazin-1-yl)-3-nitrophenyl)-5-(pyridin-4-yl)-1,2,4-oxadiazole in lab experiments include its high potency, selectivity, and low toxicity. This compound is also relatively easy to synthesize, making it readily available for research purposes. However, one of the limitations of using this compound is its limited solubility in water, which may affect its bioavailability and pharmacokinetic properties.
Zukünftige Richtungen
There are several future directions for the research and development of 3-(4-(4-methylpiperazin-1-yl)-3-nitrophenyl)-5-(pyridin-4-yl)-1,2,4-oxadiazole. One of the potential areas of application is in the development of new anti-cancer drugs. Studies have shown that this compound has potent anti-cancer activity and may be useful in the treatment of various types of cancer. Another potential area of application is in the development of new anti-inflammatory drugs. This compound has been shown to have significant anti-inflammatory activity and may be useful in the treatment of various inflammatory diseases. Additionally, further research is needed to elucidate the mechanism of action of this compound and to optimize its pharmacokinetic properties for clinical use.
Conclusion
In conclusion, this compound is a promising compound with various scientific research applications. Its high potency, selectivity, and low toxicity make it an attractive lead compound for the development of new drugs. Further research is needed to fully understand its mechanism of action and optimize its pharmacokinetic properties for clinical use.
Synthesemethoden
The synthesis of 3-(4-(4-methylpiperazin-1-yl)-3-nitrophenyl)-5-(pyridin-4-yl)-1,2,4-oxadiazole involves the reaction of 4-(4-methylpiperazin-1-yl) nitrobenzene with pyridine-4-carboxylic acid hydrazide in the presence of a catalyst. The reaction takes place under reflux conditions in a solvent mixture of ethanol and water. The resulting product is then purified through recrystallization to obtain pure this compound.
Wissenschaftliche Forschungsanwendungen
3-(4-(4-methylpiperazin-1-yl)-3-nitrophenyl)-5-(pyridin-4-yl)-1,2,4-oxadiazole has various scientific research applications. One of its significant applications is in the field of medicinal chemistry, where it is used as a lead compound for the development of new drugs. This compound has shown promising results in the treatment of various diseases, including cancer, inflammation, and infectious diseases.
Eigenschaften
IUPAC Name |
3-[4-(4-methylpiperazin-1-yl)-3-nitrophenyl]-5-pyridin-4-yl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N6O3/c1-22-8-10-23(11-9-22)15-3-2-14(12-16(15)24(25)26)17-20-18(27-21-17)13-4-6-19-7-5-13/h2-7,12H,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXAYURIURPCAGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C(C=C(C=C2)C3=NOC(=N3)C4=CC=NC=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



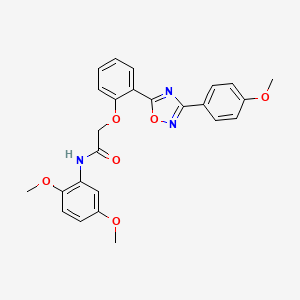
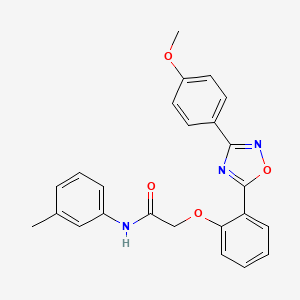
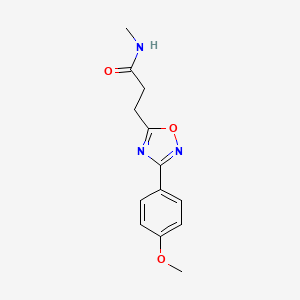
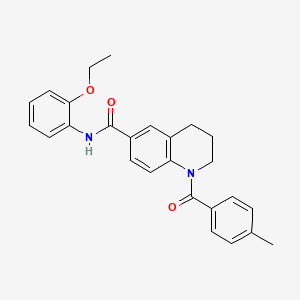
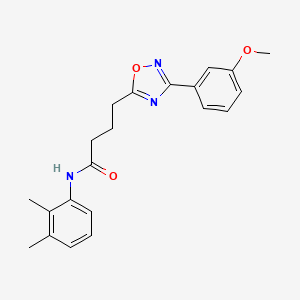
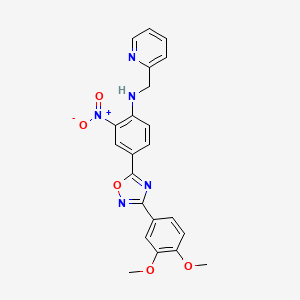
![2-chloro-N-(1-ethyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7719868.png)


![2-ethoxy-N-(1-isobutyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7719890.png)
